

Application Notes and Protocols: FMF-04-159-R

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Compound of Interest

Compound Name: *FMF-04-159-R*

Cat. No.: *B10825826*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

FMF-04-159-R is a potent and reversible inhibitor of Cyclin-Dependent Kinase 14 (CDK14) and Cyclin-Dependent Kinase 16 (CDK16), with IC₅₀ values of 140 nM and 6 nM, respectively, in kinase activity assays.[1] It also demonstrates binding to CDK2 with an IC₅₀ of 493 nM.[1] This compound serves as a crucial reversible control for its covalent counterpart, FMF-04-159-2, allowing for the differentiation between reversible and covalent binding effects in cellular studies.[2] **FMF-04-159-R**'s mechanism of action is centered on the inhibition of the TAIRE kinase family, which plays a role in cell cycle regulation and Wnt signaling pathways.[2]

Reconstitution Protocol

Proper reconstitution of **FMF-04-159-R** is critical for accurate and reproducible experimental results. The following protocol outlines the steps for preparing stock solutions.

Materials:

- **FMF-04-159-R** solid powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Anhydrous Ethanol (EtOH)
- Sterile, polypropylene microcentrifuge tubes

Procedure:

- Before opening, bring the vial of **FMF-04-159-R** powder to room temperature.
- Briefly centrifuge the vial to ensure all powder is collected at the bottom.
- Based on the desired stock concentration and the solubility data below, calculate the required volume of solvent.
- Add the appropriate volume of anhydrous DMSO or ethanol to the vial.
- Vortex or sonicate the solution to ensure the compound is fully dissolved.
- Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.

Solubility Data

Solvent	Maximum Concentration (mM)	Maximum Concentration (mg/mL)
DMSO	100	68.5
Ethanol	50	34.25

Data sourced from Tocris
Bioscience and R&D Systems.

[\[1\]](#)

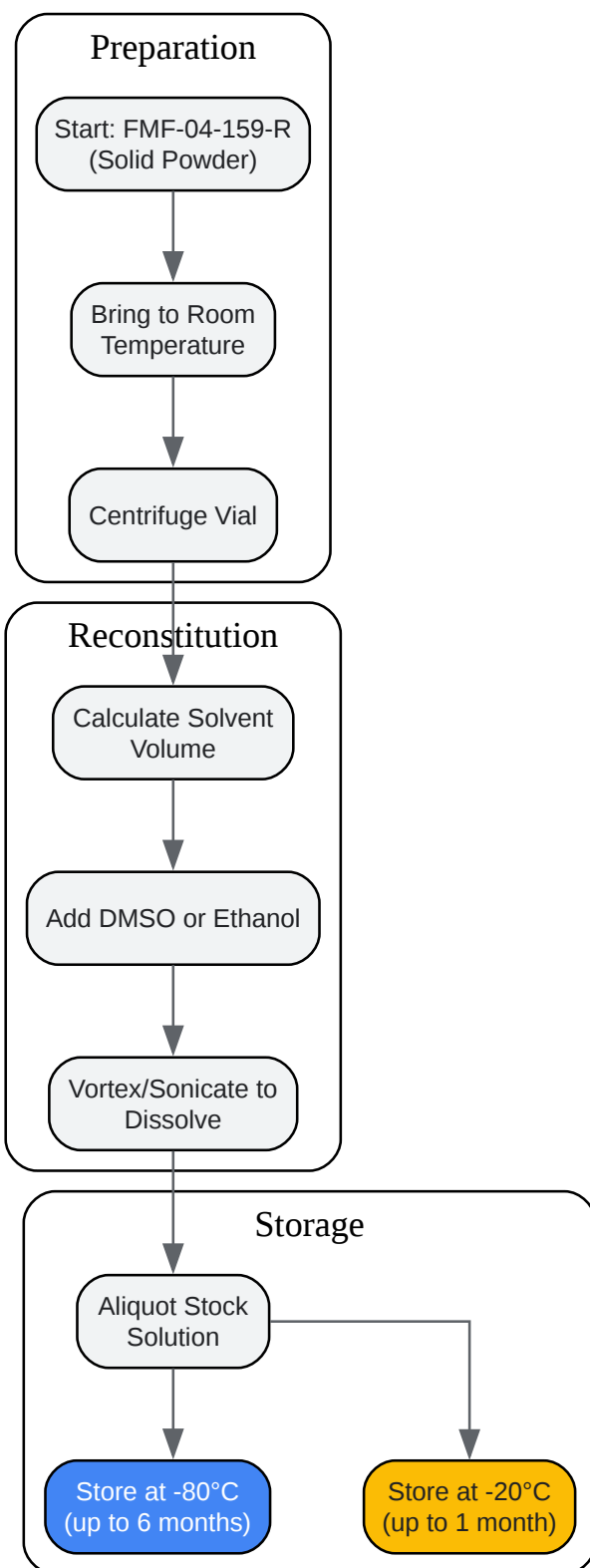
Storage Conditions

To maintain the integrity and activity of **FMF-04-159-R**, it is imperative to adhere to the recommended storage conditions.

Storage Summary

Form	Storage Temperature	Shelf Life
Solid Powder	-20°C	3 years
In Solvent	-80°C	6 months
-20°C	1 month	
Data sourced from MedChemExpress.[3]		

Experimental Workflow: Reconstitution and Storage

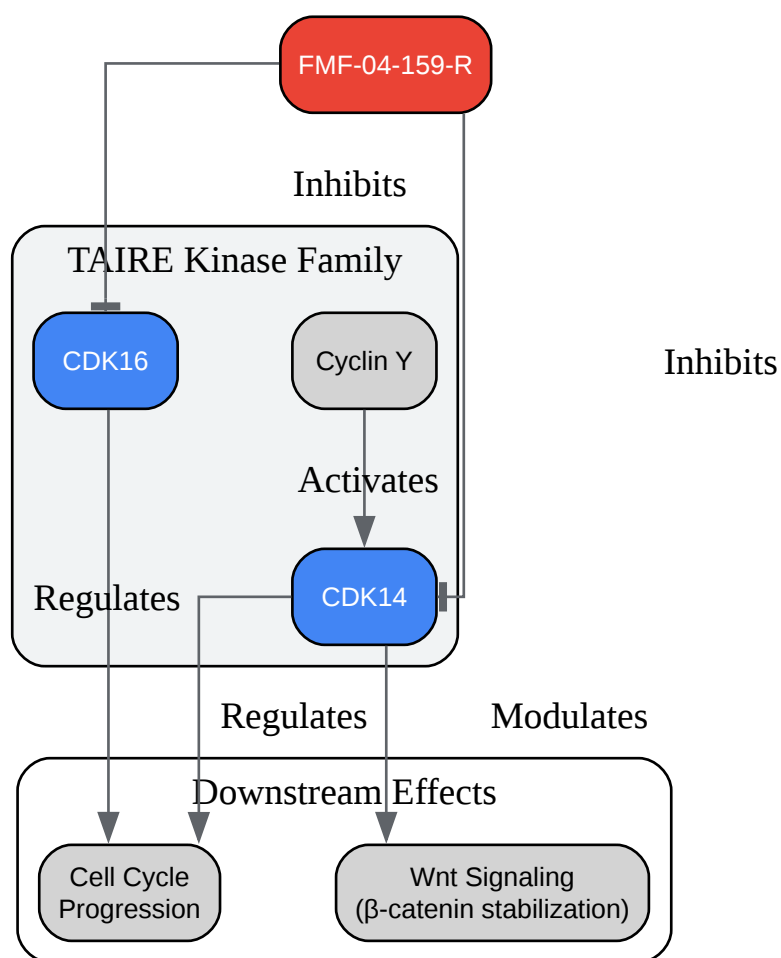


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Caption: Workflow for the reconstitution and storage of **FMF-04-159-R**.

Mechanism of Action and Signaling Pathway

FMF-04-159-R functions as a reversible inhibitor of CDK14 and CDK16, which are members of the TAIRE kinase family. These kinases are involved in the regulation of the cell cycle. Specifically, CDKs, in complex with their cyclin partners, phosphorylate key substrates to drive cell cycle progression. Deregulation of the Wnt signaling pathway is a hallmark of some cancers, and CDK14 has been implicated in the stabilization of β -catenin, a key component of this pathway.[2] By inhibiting CDK14, **FMF-04-159-R** can modulate Wnt signaling.



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Caption: **FMF-04-159-R** inhibits CDK14/16, affecting cell cycle and Wnt signaling.

Application Notes

- **Reversible Control:** **FMF-04-159-R** is the recommended reversible control for the covalent CDK14 inhibitor FMF-04-159-2. When used in parallel, these compounds can help researchers distinguish between the effects of reversible and covalent inhibition of CDK14.[2]
- **Cell Cycle Analysis:** Due to its role in inhibiting CDKs, **FMF-04-159-R** can be utilized in cell-based assays to study cell cycle arrest.[2]
- **Wnt Signaling Research:** Given the link between CDK14 and the Wnt pathway, **FMF-04-159-R** is a valuable tool for investigating the role of CDK14 in Wnt-dependent cellular processes and diseases such as colorectal cancer.[2]
- **Kinase Profiling:** This inhibitor can be used in kinase profiling assays to investigate the selectivity of other potential CDK inhibitors.

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References

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